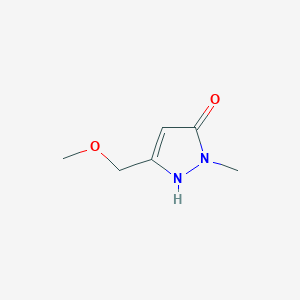

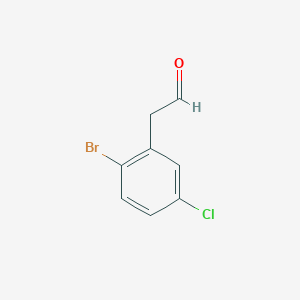

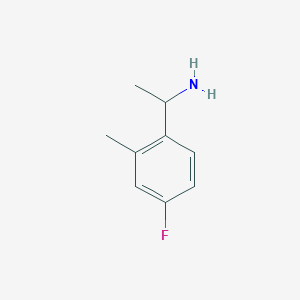

![molecular formula C17H27N3O2 B1401056 Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate CAS No. 1361114-97-7](/img/structure/B1401056.png)

Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate (TBAPC), is a chemical compound composed of a tert-butyl group, an aminopyridine group, and a piperidine carboxylate group. It has a molecular formula of C15H23N3O2 and a molecular weight of 277.36 g/mol. TBAPC is a white, crystalline solid at room temperature and is soluble in water and organic solvents. The compound has been studied for a variety of applications, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as a crucial intermediate in the production of biologically active compounds like crizotinib, indicating its significance in pharmaceutical manufacturing. The compound undergoes a multi-step synthesis process, demonstrating its complex chemistry and utility in drug synthesis (Kong et al., 2016).

Preparation of Structurally Diverse Small Molecules The compound serves as a versatile chiral building block, facilitating the preparation of structurally diverse small molecules. Its enantiomers are pivotal in synthesizing biologically active alkaloids such as sedridine, allosedridine, and coniine, emphasizing its role in creating a variety of structurally intricate and biologically significant molecules (Passarella et al., 2005).

Synthesis of Anticancer Drug Intermediates The compound is recognized as an essential intermediate for small molecule anticancer drugs. Its synthesis involves multiple chemical reactions, underscoring its critical role in the development of new therapeutic agents aimed at tackling cancer (Zhang et al., 2018).

Key Intermediate in Vandetanib Synthesis It acts as the key intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. The methodical synthesis process from starting materials through acylation, sulfonation, and substitution stages elucidates its critical role in the drug's production chain (Wang et al., 2015).

Wirkmechanismus

As a semi-flexible linker in PROTAC development, Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate is used to connect a ligand for a protein of interest to an E3 ubiquitin ligase ligand . This allows the targeted protein to be marked for degradation by the proteasome, a cellular machinery responsible for protein degradation .

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-13(8-11-20)4-5-14-6-9-19-15(18)12-14/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBMELGLWLHOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-(2-aminopyridin-4-yl)ethyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

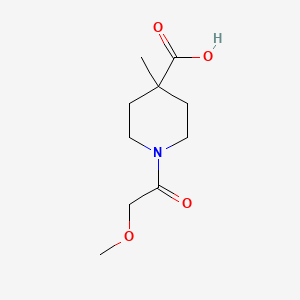

![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)

amine](/img/structure/B1400983.png)